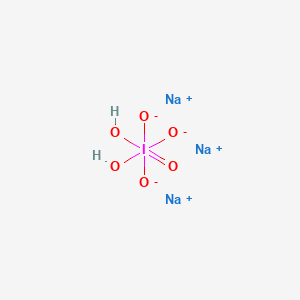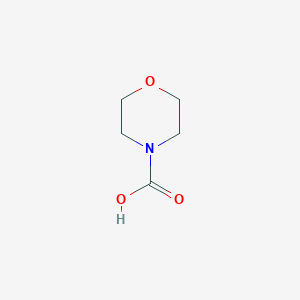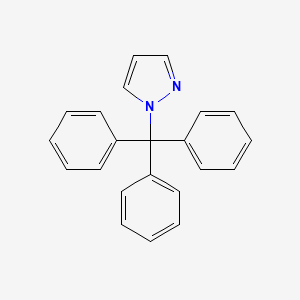
2,6-二羟基-3,4-二甲基吡啶
描述
2,6-Dihydroxy-3,4-dimethylpyridine is a chemical compound with the molecular formula C7H9NO2. It is known for its applications in various fields, including cosmetics and pharmaceuticals. This compound is particularly noted for its use as a precursor in hair dye formulations, where it reacts with primary intermediates to form the final dye .
科学研究应用
2,6-Dihydroxy-3,4-dimethylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the cosmetics industry, particularly in hair dye formulations
作用机制
Target of Action
2,6-Dihydroxy-3,4-dimethylpyridine, also known as 2,6-DMP, is a versatile pyridine derivative with wide-ranging applications .
Mode of Action
It is known to function as a lewis acid, forming intermediate complexes with lewis bases like amines .
Biochemical Pathways
It’s known that it can participate in various reactions due to its ability to act as a lewis acid .
Pharmacokinetics
Its solubility in water and organic solvents suggests that it may have good bioavailability .
Result of Action
It’s known that it can participate in various reactions due to its ability to act as a Lewis acid .
Action Environment
The action, efficacy, and stability of 2,6-DMP can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances in the reaction environment .
生化分析
Biochemical Properties
2,6-Dihydroxy-3,4-dimethylpyridine plays a significant role in biochemical reactions, particularly in the formation of hair dyes. It reacts with primary intermediates to form the final dye, a process accelerated by the addition of an oxidizing agent such as hydrogen peroxide . The compound interacts with various enzymes and proteins during this reaction, facilitating the formation of the final dye product. The nature of these interactions involves the oxidation of 2,6-Dihydroxy-3,4-dimethylpyridine, leading to the formation of colored compounds that bind to hair proteins.
Cellular Effects
The effects of 2,6-Dihydroxy-3,4-dimethylpyridine on cells and cellular processes are primarily observed in its application as a hair dye. When applied to hair, it penetrates the hair shaft and reacts with the hair’s natural proteins, leading to a change in hair color. This compound influences cell function by altering the structure of hair proteins and affecting the overall appearance of the hair. Additionally, it may impact cell signaling pathways and gene expression related to hair growth and pigmentation .
Molecular Mechanism
At the molecular level, 2,6-Dihydroxy-3,4-dimethylpyridine exerts its effects through binding interactions with biomolecules. It acts as a substrate for enzymes involved in oxidative reactions, leading to the formation of colored compounds. These interactions involve enzyme activation and the subsequent oxidation of the compound, resulting in changes in gene expression related to hair pigmentation. The molecular mechanism also includes the inhibition or activation of specific enzymes that facilitate the dyeing process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dihydroxy-3,4-dimethylpyridine change over time. The compound’s stability and degradation are critical factors in its effectiveness as a hair dye. Over time, the compound may degrade, leading to a reduction in its dyeing capability. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to the compound may lead to changes in hair structure and pigmentation .
Dosage Effects in Animal Models
The effects of 2,6-Dihydroxy-3,4-dimethylpyridine vary with different dosages in animal models. At lower doses, the compound effectively dyes hair without causing significant adverse effects. At higher doses, toxic effects may be observed, including skin irritation and allergic reactions. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe for use .
Metabolic Pathways
2,6-Dihydroxy-3,4-dimethylpyridine is involved in metabolic pathways related to its oxidation and subsequent formation of colored compounds. The compound interacts with enzymes such as oxidases, which facilitate its conversion into the final dye product. These metabolic pathways also involve the use of cofactors that enhance the oxidation process, leading to increased dye formation and stability .
Transport and Distribution
Within cells and tissues, 2,6-Dihydroxy-3,4-dimethylpyridine is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches the hair shaft, where it exerts its dyeing effects. The localization and accumulation of the compound within the hair are critical for its effectiveness as a dye .
Subcellular Localization
The subcellular localization of 2,6-Dihydroxy-3,4-dimethylpyridine is primarily within the hair shaft, where it interacts with hair proteins to produce the desired color change. Targeting signals and post-translational modifications may direct the compound to specific compartments within the hair cells, enhancing its dyeing capability. The activity and function of the compound are closely related to its localization within the hair structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3,4-dimethylpyridine typically involves the reaction of 2-cyanoacetamide with ethyl 2-methylacetoacetate in the presence of sodium methoxide in methanol. This reaction generates the sodium salt of 2-cyanoacetamide in situ, which then reacts to form the desired product .
Industrial Production Methods
In industrial settings, the production of 2,6-Dihydroxy-3,4-dimethylpyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced as a grayish-yellow powder or crystal .
化学反应分析
Types of Reactions
2,6-Dihydroxy-3,4-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used to accelerate the reaction in hair dye formulations.
Solvents: Methanol is often used as a solvent in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In hair dye formulations, the final dye is the primary product formed through the reaction of 2,6-Dihydroxy-3,4-dimethylpyridine with primary intermediates .
相似化合物的比较
Similar Compounds
- 6-Hydroxy-3,4-dimethyl-2-pyridone
- 6-Hydroxy-4,5-dimethyl-2-pyridone
- 6-Hydroxy-3,4-dimethyl-2(1H)-pyridinone
Uniqueness
2,6-Dihydroxy-3,4-dimethylpyridine is unique due to its specific structure and reactivity, which make it particularly suitable for use in hair dye formulations. Its ability to form stable dyes with primary intermediates sets it apart from other similar compounds .
属性
IUPAC Name |
6-hydroxy-4,5-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-6(9)8-7(10)5(4)2/h3H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEGFAYDOKCBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233528 | |
| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-47-6 | |
| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50233528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-3,4-dimethyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXY-3,4-DIMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDO3A5MTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dihydroxy-3,4-dimethylpyridine in hair coloring formulations?
A1: 2,6-Dihydroxy-3,4-dimethylpyridine functions as a coupling component in oxidative hair dyes. [] These dyes work by a two-step process. First, a developer component (typically hydrogen peroxide) oxidizes hair melanin and creates reactive intermediates. Then, coupling components like 2,6-Dihydroxy-3,4-dimethylpyridine react with these intermediates to form larger, colored molecules within the hair shaft, resulting in the desired hair color.
Q2: Are there any safety concerns regarding the use of 2,6-Dihydroxy-3,4-dimethylpyridine in hair dyes?
A2: The Scientific Committee on Consumer Products (SCCP) has reviewed the safety of 2,6-Dihydroxy-3,4-dimethylpyridine for use in hair dyes. [] While the specific findings of their opinion aren't detailed in the provided abstract, the existence of this review highlights the importance of evaluating the safety of this compound for its intended use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B1313027.png)
![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)





